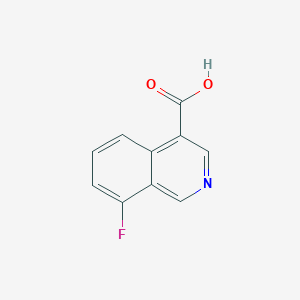

8-Fluoroisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluoroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.161. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties and Synthesis

8-Fluoroisoquinoline-4-carboxylic acid and its derivatives have been extensively researched for their antibacterial properties. Several studies have synthesized novel compounds from this chemical, showcasing their potent antibacterial activities against various gram-positive and gram-negative strains. For instance, compounds synthesized from 8-nitrofluoroquinolone models demonstrated significant antibacterial activity, particularly against S. aureus, with certain derivatives showing a minimum inhibitory concentration (MIC) range of approximately 2-5 µg/mL (Al-Hiari et al., 2007). Another study found that certain newly synthesized quinolone and naphthyridone derivatives, notably one with a specific combination of substituent groups, exhibited exceptionally potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Photolabile Protecting Group for Carboxylic Acids

Research has identified 8-bromo-7-hydroxyquinoline (BHQ), a derivative of this compound, as a novel photolabile protecting group for carboxylic acids. BHQ exhibits greater single-photon quantum efficiency compared to other esters and has sufficient sensitivity for multiphoton-induced photolysis, making it useful in vivo. Its increased solubility and low fluorescence make it advantageous as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Novel Heterocycles

There has been significant work in synthesizing and evaluating the properties of novel heterocycles derived from this compound. For example, the synthesis of substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog demonstrated potential with structures supported by microanalytical and spectral data (Al-huniti et al., 2007).

Modification of Isoquinoline Scaffold

The modification of the Isoquinoline scaffold has been explored for its medicinal relevance. A study reported the protonation of 4-diazoisoquinoline-1,3(2H,4H)-diones in Brønsted acids, which led to the preparation of new variants, including fluorine-substituted isoquinoline-1,3-diones. These compounds serve as important carboxylic acid isosteres and precursors for useful building blocks in pharmaceutical applications (Golushko et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Future Directions

Fluorinated isoquinolines, including 8-Fluoroisoquinoline-4-carboxylic acid, have attracted significant attention due to their unique characteristics such as biological activities and light-emitting properties . Future research may focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .

Mechanism of Action

Target of Action

Similar compounds, such as quinoline derivatives, have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s worth noting that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Result of Action

Similar compounds have been shown to have various biological effects, including cytotoxic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Fluoroisoquinoline-4-carboxylic acid. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

Properties

IUPAC Name |

8-fluoroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBNRTQVPCOTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)